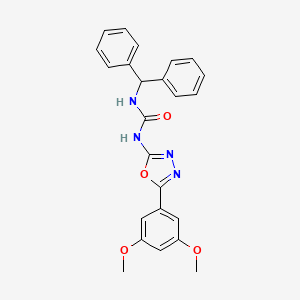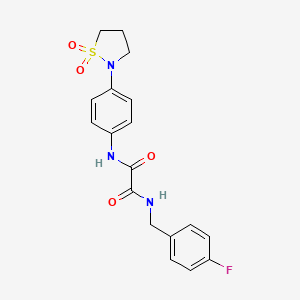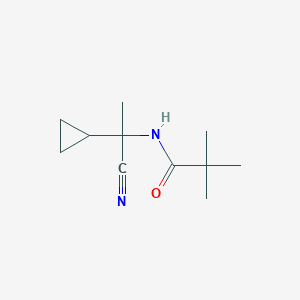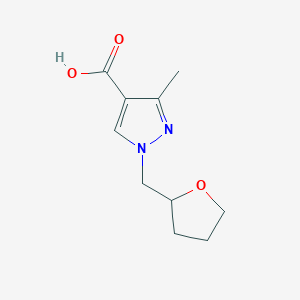![molecular formula C33H31N3O3 B2731910 2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034391-84-7](/img/structure/B2731910.png)
2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a benzo[de]isoquinoline-1,3(2H)-dione moiety. Piperazine rings are common in pharmaceutical drugs and medicinal chemistry . The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system, which is often associated with interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would provide information about the functional groups present in the molecule and their arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s Lipinski’s rule of five (RO5) compliance could also be evaluated to predict its “drugability” or potential as a pharmaceutical drug .科学的研究の応用
Luminescent Properties and Electron Transfer
Research on naphthalimide model compounds with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, has demonstrated significant luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in developing pH probes and fluorescence imaging tools, where the fluorescence quantum yields and charge separation energies of similar compounds could be exploited for biological and chemical sensing applications (Gan et al., 2003).
Halocyclization and Functional Derivatives
The halocyclization of related benz[de]isoquinoline-dione compounds has been explored, showcasing the chemical versatility and potential for creating diverse molecular structures. This process can lead to the formation of compounds with varied halogen substitutions, which may have implications for designing new materials or pharmaceuticals with tailored properties (Zborovskii et al., 2011).
Fluorimetric Detection of Formaldehyde
A derivative of benz[de]isoquinoline-dione, specifically designed for fluorimetric detection of formaldehyde, has shown enhanced fluorescence in the presence of formaldehyde. This application underlines the compound's utility in environmental monitoring and industrial safety, where rapid and sensitive detection of hazardous substances is crucial (Dong et al., 2016).
Chemoselective Reactions and Heterocycle Formation
The reactivity of isoquinoline and related compounds in chemoselective reactions to form spirooxazino derivatives and functionalized heterocycles has been documented. These studies open avenues for synthesizing complex organic molecules with potential pharmacological activities, highlighting the compound's role in drug discovery and organic synthesis (Esmaeili & Nazer, 2009).
Antitumor Activity and Fluorescent Ligands
A series of 1-arylpiperazine compounds with environment-sensitive fluorescent moieties have been synthesized, displaying high receptor affinity and promising fluorescence properties for 5-HT1A receptors. This suggests the potential for developing diagnostic tools or therapeutic agents targeting specific receptors or pathways in cancer and neurological disorders (Lacivita et al., 2009).
作用機序
特性
IUPAC Name |
2-[2-[4-(3,3-diphenylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O3/c37-30(23-29(24-9-3-1-4-10-24)25-11-5-2-6-12-25)35-20-17-34(18-21-35)19-22-36-32(38)27-15-7-13-26-14-8-16-28(31(26)27)33(36)39/h1-16,29H,17-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQRANLOGTZOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B2731832.png)
![6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2731835.png)
![1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2731836.png)

![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)


![N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide](/img/structure/B2731847.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)
